6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Description
Historical Context and Development
The development of this compound emerges from the broader historical progression of benzopyran chemistry, which has evolved significantly since the mid-20th century. The systematic exploration of halogen-substituted benzopyran derivatives gained momentum in the 1970s, as evidenced by foundational patent literature describing methods for preparing halogen-substituted benzopyran-4-carboxylic acids and their derivatives. These early investigations established the fundamental synthetic methodologies that would later enable the preparation of specifically substituted analogs like the 6-bromo derivative.
The compound's emergence as a research target reflects the growing recognition of benzopyran scaffolds as privileged structures in medicinal chemistry. Historical development patterns indicate that the systematic introduction of halogen substituents at specific positions on the benzopyran ring system was driven by structure-activity relationship studies that demonstrated enhanced biological activity profiles compared to unsubstituted analogs. The specific positioning of the bromine atom at the 6-position represents a strategic modification that balances electronic effects with steric considerations, as demonstrated by comparative studies showing that 6-bromo substitution can significantly alter inhibitory activities in enzyme assays.
Research from the early 2000s onwards has shown increasing interest in this compound as a versatile synthetic intermediate. Patent literature from 2009 describes general methods for preparing 6-substituted-4-chromanone-2-carboxylic acid derivatives, establishing synthetic pathways that utilize phenol derivatives and maleic anhydride as starting materials. This historical development trajectory demonstrates the compound's evolution from a theoretical target to a practically accessible synthetic building block.
Nomenclature and Classification within the Benzopyran Family
This compound belongs to the benzopyran family of heterocyclic compounds, specifically classified within the chromane subclass due to the saturated nature of its pyran ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name "2H-1-benzopyran" indicating the fused benzene-pyran ring system where the "2H" designation specifies the position of the saturated carbon atoms.
The compound's complete structural designation incorporates several key nomenclatural elements. The "3,4-dihydro" prefix indicates partial saturation of the pyran ring at positions 3 and 4, distinguishing it from the fully aromatic chromone analogs. The "6-bromo" substituent designation follows standard numbering conventions for the benzopyran ring system, where numbering begins at the oxygen atom and proceeds around the fused ring structure. The "4-carboxylic acid" functionality indicates the presence of a carboxyl group at position 4 of the pyran ring.
Within the broader classification system, this compound represents a member of the dihydrobenzopyran carboxylic acid family, characterized by the molecular formula C₁₀H₉BrO₃ and molecular weight of 257.08 grams per mole. Alternative nomenclature systems may refer to the compound as 6-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid, reflecting the chromene terminology commonly used in chemical databases and literature.
The compound's classification extends beyond basic structural categories to include functional designations based on synthetic utility. It serves as a key starting material for synthesizing various biologically active compounds, particularly novel derivatives with enhanced antibacterial and antifungal properties. This functional classification underscores the compound's importance as a scaffold for further chemical elaboration in drug discovery programs.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its multifaceted utility as both a synthetic intermediate and a bioactive scaffold. Research has demonstrated that this compound serves as a precursor in the development of novel derivatives with promising antibacterial and antifungal activities, specifically in the synthesis of 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-3-benzo-[e][2H-1,3,2-oxazaphosphinine] derivatives.
In pharmaceutical research, the compound's significance is evidenced by its incorporation into structure-activity relationship studies focused on enzyme inhibition. Research on sirtuin inhibitors has shown that halogen substitution patterns, including bromine substitution at the 6-position, can dramatically influence biological activity profiles. Comparative studies have revealed that the presence of a 6-bromine atom in related chroman derivatives can either enhance or diminish inhibitory activity depending on the overall molecular context, highlighting the importance of this specific substitution pattern in medicinal chemistry optimization efforts.
The compound's role in synthetic methodology development represents another dimension of its significance. Patent literature demonstrates its utility in multi-step synthetic sequences, particularly in the preparation of complex heterocyclic systems that serve as key intermediates for pharmaceutical targets. The compound's reactivity profile, featuring both nucleophilic substitution potential at the bromine center and carboxylic acid derivatization capabilities, makes it a versatile building block for diversity-oriented synthesis approaches.
Research applications extend to the development of fluorescent probes for biological imaging, where benzopyran derivatives have shown utility in creating compounds that enable visualization of cellular processes with high specificity. Additionally, the compound finds applications in analytical chemistry for detecting and quantifying various substances, contributing to quality control and environmental monitoring methodologies. These diverse applications underscore the compound's significance as a multifunctional chemical tool in contemporary research.
Structure-Function Relationship Overview
The structure-function relationships of this compound are characterized by the interplay between its aromatic halogenation, saturated heterocyclic core, and carboxylic acid functionality. The bromine substituent at the 6-position represents a critical structural element that influences both electronic properties and biological activity profiles. Research has demonstrated that bromine substitution at this position can significantly alter enzyme inhibitory activities, with studies showing that 6-bromo derivatives may exhibit different potencies compared to other halogen analogs.
The carboxylic acid functionality at the 4-position contributes essential pharmacophoric properties through its hydrogen bonding capacity and ionization behavior. Structure-activity relationship studies have revealed that the positioning of the carboxyl group within the dihydrobenzopyran framework creates specific spatial arrangements that are crucial for biological recognition events. The combination of the carboxylic acid with the partially saturated heterocyclic system provides conformational flexibility that can be optimized for different target interactions.
Comparative analysis with related benzopyran derivatives reveals key structure-function principles. Research on chromone versus chroman-4-one derivatives has shown that the degree of ring saturation significantly impacts biological activity, with the 3,4-dihydro system often providing distinct activity profiles compared to fully aromatic analogs. The specific combination of 6-bromo substitution with 4-carboxylic acid functionality creates a unique electronic environment that influences reactivity patterns and biological interactions.
The following table summarizes key structural parameters and their functional implications:
Molecular modeling studies have indicated that the compound's three-dimensional structure adopts specific conformations that optimize intramolecular interactions while maintaining accessibility for intermolecular recognition events. The bromine atom's van der Waals radius and electron density distribution create distinct steric and electronic environments that contribute to the compound's unique reactivity profile. These structure-function relationships provide fundamental insights for rational drug design efforts targeting this chemical scaffold.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBMXWGCQVIQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C(=O)O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405103-26-6 | |
| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid serves as a precursor for synthesizing biologically active compounds. Notably, it has been investigated for its potential antibacterial and antifungal properties. Derivatives synthesized from this compound have shown promising results in preclinical studies, indicating their effectiveness against various pathogens.
| Compound | Biological Activity | Study Reference |
|---|---|---|
| 2-(alkoxy carbonyl alkyl)-6-bromo derivatives | Antibacterial & Antifungal | |
| Nebivolol hydrochloride (derived compound) | Antihypertensive |
Synthesis of Active Pharmaceutical Ingredients
The compound is integral in the synthesis of nebivolol hydrochloride, a third-generation beta-blocker used for treating hypertension. The synthesis pathway involves multiple steps where this compound acts as a key intermediate . This highlights its importance in pharmaceutical applications.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting that modifications to the benzopyran structure can enhance biological activity.
Case Study 2: Synthesis Efficiency
Research focused on optimizing the synthesis route for nebivolol hydrochloride using this compound showed that employing continuous flow reactors increased yield and purity while reducing reaction times. This method aligns with industrial scalability and efficiency goals in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituted Benzopyran Carboxylic Acids
(a) 5-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- Key Differences : The substitution of a methoxy group at the 5-position instead of bromine at the 6-position reduces steric bulk and alters electronic properties. Methoxy is an electron-donating group, which contrasts with bromine’s electron-withdrawing nature. This difference could influence reactivity in electrophilic aromatic substitution or binding interactions in biological systems .
(b) 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid
- Key Differences : Fluorine at the 8-position introduces strong electronegativity but smaller atomic size compared to bromine. Fluorine’s inductive effects may enhance metabolic stability in pharmaceutical applications, whereas bromine’s larger size could improve hydrophobic interactions .
(c) 6-Bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid
- Molecular Formula : C₁₈H₁₂BrO₄
- Molecular Weight : 359.17 g/mol
- Key Differences : Additional substituents (methyl, oxo, and phenyl groups) increase steric hindrance and complexity. The oxo group at position 4 introduces a ketone, altering solubility and hydrogen-bonding capabilities compared to the parent compound’s carboxylic acid .
Heterocyclic Analogs with Varied Heteroatoms
(a) 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran (CAS: 112110-44-8)
- Structure : Replaces the oxygen atom in the benzopyran ring with sulfur (thiopyran).
- Key Differences: Sulfur’s lower electronegativity and larger atomic size compared to oxygen may enhance ring flexibility and alter electronic distribution.
Functional Group Variations
(a) (4S)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol
- Structure : Replaces the carboxylic acid group at position 4 with a hydroxyl group.
- This derivative may serve as an intermediate in reduction or oxidation reactions .
Spiro and Fused-Ring Derivatives
(a) (4′S)-6-Bromo-1′-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3′-pyrrolidine]-4′-carboxylic Acid
- Structure : Incorporates a spirocyclic pyrrolidine ring fused to a naphthalene system.
- Key Differences : The tert-butoxycarbonyl (Boc) protecting group enhances steric protection of the amine, while the spiro architecture imposes conformational constraints. This structural complexity may target specific enzyme-binding pockets in drug discovery .
Biological Activity
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
Chemical Formula: CHBrO
Molecular Weight: 257.08 g/mol
InChI Key: DHBMXWGCQVIQMR-UHFFFAOYSA-N
The compound features a bromine atom at the 6th position and a carboxylic acid group at the 4th position of the benzopyran ring. This unique structure enhances its lipophilicity and biological activity compared to similar compounds lacking halogen substitution.
Biological Activity Overview
This compound exhibits notable antimicrobial properties , particularly against bacterial and fungal strains. Research indicates that derivatives of this compound can effectively inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent.
Antimicrobial Efficacy
Recent studies have demonstrated that derivatives synthesized from this compound possess significant antibacterial and antifungal activities. For instance:
-
Bacterial Strains Tested:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
-
Fungal Strains Tested:
- Candida albicans
- Aspergillus niger
The results indicated a dose-dependent response in inhibiting microbial growth, with some derivatives showing minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The presence of the bromine atom is believed to enhance binding affinity to biological targets, which may include:
- Enzymatic Inhibition: Compounds derived from this benzopyran structure can inhibit key enzymes involved in microbial resistance.
- Receptor Modulation: The compound may also interact with receptors that play roles in inflammatory responses or cellular signaling pathways.
Further research is required to elucidate the exact pathways involved in these interactions .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including bromination and cyclization processes. This compound serves as a precursor for synthesizing various biologically active derivatives, such as:
| Derivative Name | Structure | Biological Activity |
|---|---|---|
| 2-(alkoxy carbonyl alkyl)-6-bromo derivatives | Structure | Antibacterial, antifungal |
| Other benzopyran derivatives | Structure | Anticancer properties |
These derivatives have shown promising results in preclinical studies, highlighting their potential for further development .
Clinical Implications
While extensive clinical trials are yet to be conducted on this compound itself, preliminary studies suggest that its derivatives could lead to the development of new antimicrobial agents. The ongoing research aims to explore its therapeutic applications in treating infections caused by resistant strains of bacteria and fungi .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination at the 6-position of a preformed benzopyran scaffold is a common approach. To optimize purity, use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (>97% purity threshold). Thermal stability should be assessed via differential scanning calorimetry (DSC) to ensure no decomposition during synthesis .
- Characterization : Validate structure using H/C NMR (e.g., δ ~4.3 ppm for dihydro protons) and FT-IR (carboxylic acid C=O stretch at ~1700 cm). Compare spectral data with fluoro analogs (e.g., 6-fluoro derivatives) to confirm regioselectivity .
Q. How can researchers address solubility challenges for this compound in biological assays?
- Methodology : Solubility in aqueous buffers is limited due to the hydrophobic benzopyran core. Prepare stock solutions in DMSO (≤5% v/v final concentration) and verify compound stability via UV-Vis spectroscopy (monitor absorbance at λ ~270 nm). For in vitro studies, use surfactants like Tween-80 or cyclodextrins to enhance dispersion .
Q. What analytical techniques are critical for characterizing crystallinity and stability?
- Methodology : X-ray diffraction (XRD) is essential for confirming crystallinity and crystal packing. Thermogravimetric analysis (TGA) can assess decomposition temperatures, while dynamic vapor sorption (DVS) evaluates hygroscopicity. For example, analogs like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid show a melting point of 212°C and boiling point of 358°C, suggesting similar thermal behavior for the bromo derivative .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromine at C6 serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. To assess reactivity, perform kinetic studies under varying conditions (e.g., Pd catalysts, ligands, solvents). Compare yields with chloro or iodo analogs (e.g., 8-chloro derivatives) to evaluate electronic effects .
- Data Contradictions : If low coupling yields occur, investigate steric hindrance from the dihydro ring using computational modeling (DFT calculations for transition-state analysis) .
Q. What strategies can resolve discrepancies in biological activity data across different assay conditions?
- Methodology : Standardize assay protocols (e.g., pH, temperature, cell lines) and validate compound stability under these conditions. Use LC-MS to confirm intact compound presence post-assay. For example, fluoro derivatives exhibit pH-dependent activity shifts due to carboxylic acid deprotonation; apply analogous controls for the bromo compound .
Q. How can crystallographic data inform the design of derivatives with improved binding affinity?
- Methodology : Solve the crystal structure of the compound bound to its target (e.g., enzyme active site) using X-ray crystallography. Analyze hydrogen-bonding interactions (e.g., carboxylic acid with Lys residues) and steric clashes. Modify the dihydro ring or substituents (e.g., methyl groups) to enhance fit, guided by molecular docking simulations .
Q. What are the metabolic pathways of this compound in in vivo models, and how can metabolites be identified?
- Methodology : Administer C-labeled compound to rodent models and collect plasma/urine samples. Use high-resolution mass spectrometry (HRMS) and NMR to identify metabolites. Compare with in vitro microsomal assays (e.g., human liver microsomes) to predict phase I/II metabolism. For example, ester analogs undergo hydrolysis, suggesting similar carboxylic acid stability concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
